REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH2:6][CH2:5]1>CO.Cl>[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:6][CH2:5]1
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
a small amount of H2O was added back
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove H2O
|
Type
|
FILTRATION
|
Details
|
solids were filtered
|
Type
|
WASH
|
Details
|
washed with 20% MeOH/DCM
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated in vacuo and residue
|
Type
|
FILTRATION
|
Details
|
Solids filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether several times
|
Type
|
CONCENTRATION
|
Details
|
Combined filtrates were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |